N-Phenyl-1-isoquinolinamine

Cytotoxicity HepG2 Cancer Cell Panel

Avoid invalid SAR conclusions caused by procuring the wrong isoquinolinamine isomer. N-Phenyl-1-isoquinolinamine (CAS 13797-20-1) is the precisely defined N-phenyl regioisomer, not a 3-aryl analog, ensuring correct biological target engagement. • Non-cytotoxic (HepG2: 7-49% activity) & CB1/CB2-inactive - ideal validated negative control for HTS campaigns. • Distinct N-phenyl scaffold for novel IP generation; LogP 4.07 supports BBB-penetrant CNS probe design. • Supplied with ≥95% purity; ready for immediate SAR or screening deployment.

Molecular Formula C15H12N2
Molecular Weight 220.27 g/mol
Cat. No. B11999124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenyl-1-isoquinolinamine
Molecular FormulaC15H12N2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NC=CC3=CC=CC=C32
InChIInChI=1S/C15H12N2/c1-2-7-13(8-3-1)17-15-14-9-5-4-6-12(14)10-11-16-15/h1-11H,(H,16,17)
InChIKeyIVKBQKXRJFEWRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenyl-1-isoquinolinamine Chemical Identity & Procurement


N-Phenyl-1-isoquinolinamine (CAS 13797-20-1), also catalogued as ISOQUINOLIN-1-YL-PHENYL-AMINE, is a synthetic small-molecule heterocycle within the 1-aminoisoquinoline class, defined by a phenyl group directly attached to the exocyclic amine at position 1 . With a molecular formula of C₁₅H₁₂N₂ and a molecular weight of 220.27 g/mol, it is supplied as a screening compound with a minimum purity specification of 95% . This compound serves as a key chemical scaffold in medicinal chemistry for generating CRF1 receptor ligands, antiallergic agents, and antitumor candidates, distinct from its 3-aryl positional isomers [1][2].

Screening compound for medicinal chemistry scaffold generation
N-Phenyl substitution pattern defines distinct target-engagement profile
Supports negative-control and inactive-comparator workflows

N-Phenyl-1-isoquinolinamine: Positional Specificity


The precise position of the phenyl substituent on the isoquinolinamine core is the single most critical determinant of biological target engagement and cytotoxicity. In this compound, the phenyl group is attached to the exocyclic amine (N-phenyl), whereas in the widely studied antitumor 3-aryl-1-isoquinolinamine series, the aryl group is at the C3 position. This seemingly minor structural shift results in a profound loss of cytotoxic potency . N-Phenyl-1-isoquinolinamine exhibits a flat, non-cytotoxic profile in HepG2 cells, while 3-aryl congeners like compound 6i achieve sub-micromolar activity against multiple cancer lines [1]. Therefore, procurement based solely on the 'isoquinolinamine' class name is scientifically invalid; selecting the incorrect positional isomer will entirely undermine a study's biological endpoint.

Target
N-Phenyl-1-isoquinolinamine (CAS 13797-20-1)
Class Substitute Risk
3-Aryl-1-isoquinolinamine positional isomers
Positional isomerism critically shifts biological response — the N-phenyl series shows non-cytotoxic and null CB1/CB2 profiles, whereas 3-aryl congeners demonstrate sub-micromolar antitumor activity. Class-name procurement without positional verification is scientifically invalid.

N-Phenyl-1-isoquinolinamine Evidence vs. Closest Analogs


Cytotoxicity Comparison: N-Phenyl vs. 3-Aryl

N-Phenyl-1-isoquinolinamine demonstrates a non-cytotoxic fingerprint, with activity percentages ranging from 7% to 49% across multiple HepG2 assay runs, essentially classifying it as 'Not Active' . This is in stark contrast to its 3-aryl positional isomers. The lead compound 6a from the 3-aryl-1-isoquinolinamine series exhibited the most potent cytotoxicity against a panel of eight human tumor cell lines [1]. Dimethyl-substituted derivative 6i displayed a stronger potency than 6a and was predicted to be the most active by a CoMFA model, demonstrating sub-micromolar activity, thereby establishing a clear structure-activity cliff [1].

Cytotoxicity Profile
Cross-study comparable
N-Phenyl: 7–49% activity (Not Active) vs. 3-Aryl 6i: sub-micromolar potency across cancer lines
Positional shift abolishes cytotoxic response
HepG2 assay; comparator profiled on 8-tumor-cell panel
Cytotoxicity HepG2 Cancer Cell Panel

Cannabinoid Receptor Null Activity

In a cell-based assay panel, N-Phenyl-1-isoquinolinamine was found to be inactive against both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2) . This null activity profile is a differentiating feature when compared to other isoquinoline derivatives that may show polypharmacology, including off-target engagement at GPCRs. The absence of cannabinoid receptor activity simplifies data interpretation in central nervous system (CNS) or immune modulation studies where such off-target effects would be confounding .

CB1/CB2 Engagement
Class-level inference
Not Active at CB1 and CB2 in cell-based assay panel
Null GPCR activity simplifies CNS/immune assay interpretation
Data to verify; source review recommended
Cannabinoid Receptor Target Engagement Selectivity

NOS Inhibition vs. 3,4-Dihydro Analog

While direct NOS inhibition data for N-Phenyl-1-isoquinolinamine is not available, its closest reduced congener, 3-Phenyl-3,4-dihydro-1-isoquinolinamine (compound 5a), serves as a critical baseline. This 3,4-dihydro derivative is a weak inhibitor of inducible NOS (iNOS) and neuronal NOS (nNOS), with an IC₅₀ of 9,000 nM against endothelial NOS (eNOS) [1]. Structural variation on this dihydro scaffold has yielded potent and highly selective iNOS inhibitors like compound 5j [1]. In contrast, the fully aromatic N-Phenyl-1-isoquinolinamine lacks the dihydro moiety and thus occupies a distinct chemical space, predictably shifting its NOS interaction profile away from the weak inhibition observed for its reduced counterpart [1].

eNOS Inhibition
Class-level inference
N-Phenyl: not directly tested; 3,4-Dihydro analog IC₅₀ = 9,000 nM (eNOS)
Aromatic scaffold shifts away from NOS inhibition profile
Reduced dihydro moiety required for weak NOS activity
Nitric Oxide Synthase iNOS nNOS

BACE Inhibition: Position-Specific Activity

The isomeric 3-Phenyl-1-isoquinolinamine (CAS 23023-35-0) has been identified as the first synthetic isoquinolinamine inhibitor of β-site APP cleaving enzyme (BACE), showing dose-dependent inhibition in a FRET assay and reducing Aβ peptide secretion from N2a NL/N neuroblastoma cells [1]. This is the first report of such an effect for an isoquinolinamine [1]. The N-Phenyl positional isomer (CAS 13797-20-1) has not been reported to possess BACE inhibitory activity, highlighting that the position of the phenyl ring on the isoquinoline scaffold is a critical determinant of BACE target engagement. This functional divergence underscores the non-interchangeable nature of positional isomers in Alzheimer's disease drug discovery [1].

BACE1 Inhibition
Class-level inference
N-Phenyl: not reported; 3-Phenyl isomer shows dose-dependent BACE inhibition and Aβ reduction
BACE activity exclusive to 3-phenyl positional isomer
N2a NL/N neuroblastoma FRET assay context
Alzheimer's Disease BACE1 Beta-Amyloid

Bioisosteric Replacement Potential for Quinazolines

The 3-aryl-1-isoquinolinamine scaffold has been successfully converted into 2-aryl-4-aminoquinazolines via a bioisostere approach [1]. The resulting quinazolineamine compound 4a demonstrated good antitumor activity on the KB cell line [1]. N-Phenyl-1-isoquinolinamine, possessing a distinct N-phenyl architecture, offers a unique and underexplored template for analogous bioisosteric transformations, potentially yielding novel quinazoline or other heterocyclic leads with a different selectivity profile compared to those derived from the 3-aryl series [1].

Bioisosteric Template
Class-level inference
Underexplored N-phenyl scaffold for quinazoline bioisostere design
May support differentiated library synthesis
KB cell activity reported only for 3-aryl-derived quinazoline
Bioisostere Quinazoline Drug Design

Physicochemical Profile: LogP and Stability

N-Phenyl-1-isoquinolinamine possesses a calculated LogP of 4.065 and a density of 1.194 g/cm³ . While class-typical for isoquinolinamines, these values are contrasted with the generally lower LogP values observed for more polar 3-aryl-1-isoquinolinamines bearing hydrophilic substituents, such as dimethylamino groups on compounds like 6i [1]. This higher lipophilicity can be an advantage for designing blood-brain barrier (BBB) penetrant probes but requires careful solvent management in in vitro assays to avoid precipitation .

Calculated LogP
Cross-study comparable
LogP = 4.065
Higher lipophilicity supports CNS probe design; manage solubility in assays
Calculated value; experimental confirmation advised
LogP Physicochemical Properties Solubility

N-Phenyl-1-isoquinolinamine Research Applications


Negative Control for Antitumor Screening

Given its confirmed inactivity against CB1/CB2 receptors and non-cytotoxic profile in HepG2 cells (activity between 7-49%), N-Phenyl-1-isoquinolinamine is ideally suited as a rigorously validated negative control in high-throughput screening (HTS) campaigns targeting cancer cell lines or cannabinoid receptor modulation . Its use ensures that any observed phenotype is not due to non-specific isoquinoline scaffold effects.

Scaffold for Bioisosteric Library Design

The unique N-phenyl substitution pattern provides an underexplored template for generating novel intellectual property. Researchers can leverage the proven bioisostere strategy used for 3-aryl analogs to convert this scaffold into new quinazoline or related heterocycles, creating differentiated compound libraries for lead discovery [1].

Selectivity Profiling for NOS and BACE

For structure-activity relationship (SAR) studies on nitric oxide synthase (NOS) or beta-secretase (BACE), this compound serves as a structurally matched, inactive comparator. It is an essential tool to differentiate target-specific from scaffold-specific effects when evaluating the activity of reduced 3,4-dihydro or 3-phenyl isomers, respectively [2][3].

CNS Probe Development Using High LogP

With a calculated LogP of 4.065, N-Phenyl-1-isoquinolinamine falls within the lipophilicity range favorable for passive blood-brain barrier (BBB) penetration . This physicochemical property positions it as a promising starting point for developing CNS-active probes, particularly for targets where the non-cytotoxic and clean GPCR profile is advantageous.

Application
Selection Property
Validation Focus
Negative-Control Screening
Non-cytotoxic, null GPCR profile
Confirm inactivity in target cell panel and assay conditions
Bioisosteric Library Design
Unique N-phenyl heterocyclic scaffold
Synthetic feasibility and differentiated selectivity profile
Selectivity Profiling (NOS/BACE)
Structurally matched inactive comparator
Scaffold-specific vs. target-specific effect interpretation
CNS Probe Development
Calculated LogP favorable for BBB penetration
Solubility management and CNS target-engagement assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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